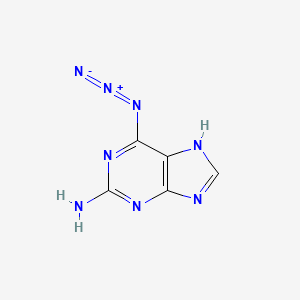

6-azido-7H-purin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-azido-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N8/c6-5-10-3-2(8-1-9-3)4(11-5)12-13-7/h1H,(H3,6,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAODLAHPGXQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599596 | |

| Record name | 6-Azido-7H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10494-88-9 | |

| Record name | 6-Azido-7H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 6 Azido 7h Purin 2 Amine

Azide-Alkyne Cycloaddition Reactions (Click Chemistry)

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides a powerful tool for molecular ligation. organic-chemistry.orgresearchgate.net This reaction, particularly the copper-catalyzed variant, is lauded for its high yield, broad scope, and the formation of stable triazole products. organic-chemistry.orgresearchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Purine (B94841) Azides

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction proceeds under mild conditions, often in aqueous solutions, and demonstrates a significant rate acceleration compared to the uncatalyzed thermal reaction. organic-chemistry.org The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide (B81097). nih.govacs.org

In the context of purine chemistry, CuAAC has been successfully employed to modify azidopurines. For instance, the reaction of 6-azidopurine nucleosides with various alkynes in the presence of a copper(I) catalyst leads to the corresponding C-6 triazolyl products in good to excellent yields. acs.org The reaction conditions can be optimized to suppress side reactions, such as the reduction of the azide group. acs.org For example, using a biphasic system of dichloromethane (B109758) and water has proven effective in minimizing this undesired reduction. acs.org

It's important to note that the stability of the Cu(I) catalyst is crucial for the reaction's success. acs.org The use of stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent the oxidation or disproportionation of Cu(I), thereby improving the reaction outcome. wikipedia.orgresearchgate.net

| Reactants | Catalyst System | Solvent | Key Findings |

| 6-azidopurine nucleosides and terminal alkynes | Cu(I) source (e.g., CuI or in situ generated from CuSO₄ and a reducing agent) | Biphasic CH₂Cl₂/H₂O | Efficient formation of C-6 triazolyl products; suppression of azide reduction. acs.org |

| Azido (B1232118) derivative of β-cyclodextrin and propargylated nucleobases | CuI or (EtO)₃PCuI | Aqueous t-BuOH or DMF | Microwave irradiation significantly shortens reaction times and improves yields. researchgate.net |

| 6-azido-7-(tert-butyl)-7H-purine and terminal alkynes | Not specified | Not specified | The tert-butyl group at the N7 position is stable under various reaction conditions, allowing for further modifications. acs.orgnih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Purine Azides

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. magtech.com.cnnih.gov This reaction utilizes strained cyclooctynes, which readily react with azides without the need for a metal catalyst. magtech.com.cnnih.gov The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145). magtech.com.cn

SPAAC has been successfully applied to purine nucleosides. For example, 2- and 8-azidoadenine (B1229929) nucleosides react efficiently with various cyclooctynes at ambient temperature in aqueous solutions to form fluorescent triazole products. nih.gov This method is particularly valuable for labeling biomolecules in living cells. nih.govresearchgate.net The reaction rates can be influenced by the structure of the cyclooctyne, with electron-withdrawing groups on the cyclooctyne generally increasing the reaction speed. nih.gov

| Reactants | Key Findings |

| 2- and 8-azidoadenine nucleosides and various cyclooctynes (e.g., fused cyclopropyl (B3062369) cyclooctyne, dibenzylcyclooctyne) | Efficient formation of fluorescent triazole products at room temperature in aqueous solution. nih.gov |

| 5-azidouridine and cyclooctynes | Quantitative conversion to triazole products in as little as 3 minutes. nih.gov |

| 8-azido-ATP and fused cyclopropyl cyclooctyne | Quantitative formation of the triazole product in aqueous acetonitrile. nih.gov |

Regioselectivity and Efficiency of Click Reactions with 6-Azido-7H-purin-2-amine Derivatives

A significant advantage of CuAAC is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgwikipedia.org This is in contrast to the thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org The regioselectivity of CuAAC is a result of the specific mechanism involving the copper acetylide intermediate. nih.gov

The efficiency of click reactions with azidopurines can be very high, with some reactions proceeding to completion in a short time, especially with the use of microwave irradiation. researchgate.net However, the reactivity can be influenced by the position of the azido group on the purine ring and the nature of other substituents. For instance, 2-azidopurine nucleosides have been reported to be only moderately reactive in CuAAC, sometimes requiring prolonged reaction times and an excess of the alkyne. nih.gov In some cases, the formation of major and minor ligation products has been observed, necessitating careful characterization. acs.org

Photochemical Transformations of Azidopurines

The photochemical behavior of azidopurines is highly dependent on the reaction conditions, particularly the presence or absence of oxygen, and the substitution pattern on the purine ring. researchgate.net Irradiation of these compounds can lead to a variety of products through different reaction pathways.

Photoreduction Pathways of Azidopurines

Under anaerobic conditions, the near-UV irradiation of amino-substituted azidopurine ribonucleosides, such as 6-amino-2-azidopurine and 2-amino-6-azidopurine derivatives, preferentially leads to their photoreduction to the corresponding diamino-purine derivatives. nih.govscilit.com For example, 2-amino-6-azido-9-(2',3',5'-tri-O-acetyl-β-d-ribofuranosyl)purine is photoreduced to 2,6-diamino-9-(2',3',5'-tri-O-acetyl-β-d-ribofuranosyl)purine. nih.gov This is in contrast to the behavior under aerobic conditions, where photooxidation to nitro analogs is a competing pathway. nih.govtandfonline.com

The photoreduction pathway is also observed for 2-azidopurine ribonucleosides, where it competes with other photochemical transformations. nih.gov

Photoinduced Ring Expansion Reactions in Azidopurines

A fascinating photochemical transformation of some azidopurines is a photoinduced ring expansion. This reaction is particularly notable for 6-azidopurine ribonucleoside, which, upon irradiation, undergoes an efficient purine ring expansion to form a novel imidazole-fused 1,3,5-triazepinone nucleoside. researchgate.net This transformation is dominant and occurs regardless of the presence of oxygen. researchgate.net

Interestingly, the presence of an amino group at the 2-position of the purine ring, as in 2-amino-6-azidopurine, completely alters the photochemical reactivity. In this case, no ring expansion product is detected. nih.govtandfonline.com Instead, photoreduction or photooxidation pathways are favored. nih.govtandfonline.com Density functional theory (DFT) calculations have suggested that the 2-amino group influences the spin density on the intermediate nitrene species, which in turn dictates the reaction pathway. nih.govscilit.com

In the case of 2-azidopurine ribonucleosides, an unprecedented transformation into a 1,3,5-oxadiazocane derivative has been observed under anaerobic irradiation, highlighting the complex and substituent-dependent nature of these photochemical reactions. nih.gov

| Compound | Irradiation Conditions | Major Products/Pathways | Reference |

| 6-amino-2-azido- and 2-amino-6-azidopurine ribonucleosides | Anaerobic | Photoreduction to diamino derivatives | nih.govscilit.com |

| 6-amino-2-azido- and 2-amino-6-azidopurine ribonucleosides | Aerobic | Photooxidation to nitro derivatives | nih.gov |

| 6-azidopurine ribonucleoside | Aerobic or Anaerobic | Purine ring expansion to a 1,3,5-triazepinone nucleoside | researchgate.net |

| 2-azidopurine tri-O-acetylribonucleoside | Anaerobic | Transformation to a 1,3,5-oxadiazocane derivative and photoreduction to the 2-aminopurine (B61359) derivative | nih.gov |

Azido-Tetrazole Tautomerism and Equilibrium Studies

A significant aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with the corresponding tetrazolo[5,1-i]purine derivative. This dynamic process, known as azido-tetrazole tautomerism, is a reversible ring-chain isomerization.

The position of the azido-tetrazole equilibrium in purine systems is sensitive to several factors, including solvent polarity, temperature, and the electronic nature of substituents on the purine ring. researchgate.netnih.govresearchgate.netrsc.org

Solvent Polarity: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. nih.govresearchgate.net Generally, the proportion of the tetrazole isomer increases with increasing solvent dielectric constant. nih.gov For instance, in dimethyl sulfoxide (B87167) (DMSO-d₆), a highly polar solvent, 6-azidopurine and its N-benzyl derivatives exist almost exclusively as the tetrazolyl isomers. nih.gov Conversely, in less polar solvents like chloroform, a significant proportion of the azido form coexists with the tetrazole. nih.gov This solvent-dependent equilibrium is a key consideration in reactions involving these compounds. nih.govresearchgate.net

Substituents: The electronic properties of substituents on the purine ring also influence the equilibrium. Electron-donating groups tend to stabilize the tetrazole tautomer, while electron-withdrawing groups favor the azido form. researchgate.net Steric factors can also play a role; bulky substituents near the azido group may destabilize the planar tetrazole ring, shifting the equilibrium towards the more flexible azido isomer. rsc.org

Temperature: The equilibrium is also temperature-dependent. beilstein-journals.org For 6-azido-9-heptyl-2-piperidinopurine, increasing the temperature leads to an increase in the proportion of the azido form. beilstein-journals.org

| Factor | Influence on Equilibrium | Example |

| Solvent Polarity | Increasing polarity favors the tetrazole form. | In DMSO, the tetrazole form of 6-azidopurine derivatives predominates. nih.gov |

| Substituents | Electron-donating groups stabilize the tetrazole form. researchgate.net | - |

| Substituents | Electron-withdrawing groups stabilize the azido form. researchgate.net | - |

| Temperature | Increasing temperature can favor the azido form. | For 6-azido-9-heptyl-2-piperidinopurine, a higher temperature increases the azido isomer concentration. beilstein-journals.org |

The study of the azido-tetrazole equilibrium relies heavily on a combination of spectroscopic techniques and computational methods.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for analyzing the tautomeric mixture in solution. nih.govrtu.lv The proton signals of the azido and tetrazole forms are typically well-resolved, allowing for the quantification of the relative amounts of each tautomer by integrating the respective signals. nih.govrtu.lv For example, the H-2 and H-8 proton resonances of the purine ring show distinct chemical shifts for the azido and tetrazolyl isomers. nih.gov ¹⁵N NMR has also been used to support the formation of tetrazolopurine tautomers. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides a clear distinction between the two forms. The azido group exhibits a characteristic strong absorption band in the region of 2000-2200 cm⁻¹. The absence of this band in the solid-state IR spectrum of 6-azidopurine ribonucleoside indicates that it exists as the tetrazolyl isomer. nih.gov

X-ray Crystallography: In the solid state, X-ray crystallography can definitively determine the structure of the tautomer present in the crystal lattice. researchgate.netrsc.orgsci-hub.se For instance, the crystal structure of a closely related tetrazole derivative confirmed the cyclic form. rsc.org

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are employed to investigate the energetics of the tautomeric forms and the transition state connecting them. nih.govresearchgate.net These calculations can corroborate experimental findings and provide insights into the factors influencing the equilibrium. For example, DFT methods were used to confirm the importance of tetrazolyl intermediates in the photochemical activation of the azide bond. nih.gov

Other Reactivity Pathways of the Azido Group on the Purine Scaffold

Beyond photoreactivity and tautomerism, the azido group on the purine scaffold of compounds like this compound can participate in a variety of other chemical transformations.

Click Chemistry (Azide-Alkyne Cycloaddition): The azido group is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". researchgate.netmdpi.comacs.org This reaction allows for the efficient formation of 1,2,3-triazole-linked purine derivatives. researchgate.netacs.org Interestingly, even when the tetrazole tautomer is predominant in solution, the CuAAC reaction can proceed smoothly. nih.govresearchgate.netacs.org The depletion of the azido form from the reaction mixture shifts the azide-tetrazole equilibrium, leading to the complete consumption of both tautomers to form the triazole product. nih.govresearchgate.netacs.org However, the presence of the tetrazole can sometimes lead to lower yields in certain azide-alkyne ligation reactions. nih.gov The tetrazole form can be seen as a "disguise" for the reactive azido group, and its stabilization can reduce or even abolish reactivity in CuAAC reactions. rsc.orgsci-hub.sersc.org

Reduction to Amines: The azido group can be readily reduced to an amino group. This transformation is synthetically useful for accessing aminopurine derivatives. google.com A variety of reducing agents can be employed for this purpose, including sodium borohydride (B1222165) or a combination of a dithiol and an amine. google.com The selective reduction of one azido group in a diazidopurine derivative is also possible. researchgate.net

Nucleophilic Substitution: The azido group can be displaced by various nucleophiles. For instance, treatment of 6-azidopurine systems with aqueous acid or base can lead to hydrolysis of the azido group or cleavage of the pyrimidine (B1678525) ring. researchgate.net

Staudinger Reaction: The reaction of azides with phosphines, known as the Staudinger reaction, is another important transformation. However, the presence of the tetrazole tautomer can hinder this reaction, as observed in the case of 2-azido-3-phenylpyridine, which exists as the tetrazolo[1,5-a]pyridine (B153557) and is unreactive towards triphenylphosphine (B44618). nih.gov

Computational Chemistry and Theoretical Studies of 6 Azido 7h Purin 2 Amine Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the fundamental properties of azidopurine systems at the electronic level. These methods can predict molecular geometries, electronic distributions, and the energies of different electronic states, which are crucial for explaining their chemical behavior.

Density Functional Theory (DFT) Applications in Azidopurine Systems

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It allows for the investigation of electronic properties and reactivity trends in purine (B94841) derivatives. wikipedia.orgfrontiersin.orgredalyc.org DFT calculations have been employed to elucidate the energetics of reaction pathways for azidopurines, such as the photochemical activation of the azide (B81097) bond. nih.gov For instance, in studies of related aminopurine derivatives, DFT has been used to understand the role of substituents in directing reaction pathways. nih.gov

The reactivity of azidopurines can be analyzed using DFT-derived descriptors. These descriptors, rooted in conceptual DFT, provide a framework for understanding and predicting chemical reactivity. frontiersin.orgredalyc.org For example, the greater spin density on the 6-nitreno-9-methyl-9H-purin-2-amine, as calculated by DFT, explains its distinct reactivity under irradiation compared to 6-azidopurine. nih.gov This increased spin density significantly lowers the energy barrier for oxidation. nih.gov

Furthermore, DFT methods have been crucial in corroborating the importance of tetrazolyl intermediates in the photochemical cleavage of the azide bond, leading to the formation of the reactive 6-nitreno group. nih.gov The table below summarizes key findings from DFT studies on azidopurine analogs.

| Compound/System | DFT Method | Key Finding | Reference |

| 6-nitreno-9-methyl-9H-purin-2-amine | DMol3 | Greater spin density eliminates the barrier to oxidation. | nih.gov |

| Aminoazidopurines | DFT | Corroborated the role of tetrazolyl intermediates in photochemical activation. | nih.gov |

| Azidopurine ribonucleosides | DFT | Investigated energetics of the 6-nitreno moiety along oxidation and ring expansion pathways. | nih.gov |

Ab Initio Methods for Understanding Azido-Tetrazole Isomerism

The equilibrium between the azide and the fused tetrazole forms is a characteristic feature of many heterocyclic azides, including azidopurines. researchgate.netnih.gov This azido-tetrazole isomerism has been the subject of numerous experimental and theoretical investigations. researchgate.netresearchgate.net High-level ab initio calculations are particularly suited for studying such isomerism, providing accurate energy predictions for the different tautomers and the transition states connecting them. researchgate.netresearchgate.net

Studies on related heterocyclic systems, like tetrazolo[1,5-a]pyridines, have shown that ab initio calculations can effectively predict the influence of substituents on the equilibrium. nih.gov For example, electron-withdrawing groups tend to stabilize the azide isomer, while electron-donating groups favor the tetrazole form. nih.gov Similar computational approaches can be applied to 6-azido-7H-purin-2-amine to understand how the amino group and the purine ring structure influence the position of the azido-tetrazole equilibrium.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to model the time-dependent behavior of molecular systems. github.iomdpi.com By simulating the motion of atoms and molecules over time, MD can provide detailed insights into conformational changes and dynamics. mdpi.comnih.gov

For purine derivatives, MD simulations can be employed to explore the conformational landscape of the molecule, including the orientation of the azido (B1232118) group and the puckering of the purine ring system. These simulations can reveal the preferred conformations in different environments and how these conformations might influence reactivity and interactions with other molecules. scilit.comnih.gov While specific MD studies on this compound are not prevalent in the provided search results, the methodology is broadly applicable to this class of compounds. github.ioscilit.comnih.gov For example, MD simulations have been used to understand the structural basis for the interaction of related molecules with DNA. nih.gov

Mechanistic Insights from Theoretical Modeling of Reaction Pathways

Theoretical modeling is a powerful approach to elucidate the detailed mechanisms of chemical reactions. icheme.orgnih.gov By mapping out the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the minimum energy pathways connecting reactants and products. nih.gov

For this compound and its analogs, theoretical modeling can provide a deeper understanding of various reactions, including their well-known participation in "click" chemistry and photochemical transformations. researchgate.netacs.org For example, computational studies on the photochemical reactions of 2-amino-6-azidopurine ribonucleosides have utilized DFT to calculate the energetics of different reaction pathways, such as oxidation and ring expansion. nih.gov These calculations have been instrumental in explaining the observed product distributions by revealing the influence of the 2-amino group on the reaction mechanism. nih.gov

Theoretical modeling can also shed light on the azido-tetrazole equilibrium, which plays a crucial role in the reactivity of these compounds. researchgate.net The cyclization of the azido group to form the tetrazole ring is a type of isomerization that has been extensively studied through both experimental and theoretical means. researchgate.netresearchgate.net Understanding the mechanism of this isomerization is key to controlling the reactivity of azidopurines. researchgate.net

Solvent Effects on Azidopurine Chemistry as Predicted by Computational Models

The surrounding solvent can significantly influence the properties and reactivity of molecules, a phenomenon that can be investigated using computational models. numberanalytics.comspringernature.comucsb.edu For azidopurines, solvent effects are particularly important in the context of the azido-tetrazole equilibrium. acs.org

Computational studies on C-6 azidopurine nucleosides have shown that the polarity of the solvent affects the position of this equilibrium. acs.org Interestingly, even though the tetrazole isomer can be predominant in certain solvents, the Cu-catalyzed "click" reactions with alkynes still proceed efficiently. researchgate.netacs.org This suggests that the depletion of the azido isomer from the reaction mixture shifts the equilibrium, ultimately leading to the complete consumption of both the azide and tetrazole forms. researchgate.net

Various computational models can be used to simulate solvent effects, ranging from implicit solvent models that represent the solvent as a continuous medium to explicit solvent models that include individual solvent molecules. numberanalytics.comucsb.edu The choice of model depends on the desired balance between accuracy and computational cost. springernature.com For instance, polarizable continuum models are a type of implicit solvent model that can provide a more accurate description of the solvent's electronic response to the solute. numberanalytics.com

The table below summarizes the impact of solvent on the azido-tetrazole equilibrium for C-6 azidopurine nucleosides.

| Solvent System | Observation | Reference |

| CD2Cl2 | Tetrazolyl isomer predominates (ca. 80%). | acs.org |

| CD2Cl2/D2O | Tetrazolyl isomer predominates. | researchgate.netacs.org |

| Biphasic CH2Cl2/H2O | Optimal for Cu-mediated azide-alkyne ligation, suppressing undesired azide reduction. | acs.org |

Applications in Chemical Biology As Advanced Molecular Probes and Tools

Photoaffinity Labeling (PAL) Applications of Azidopurine Probes

Photoaffinity labeling is a powerful technique to identify and map the binding sites of ligands on their biological targets. nih.govnih.govnih.gov This method relies on a photoprobe that, upon irradiation with light, generates a highly reactive species capable of forming a covalent bond with interacting biomolecules. nih.govnih.gov Aryl azides, such as the azido (B1232118) group in 6-azido-7H-purin-2-amine, are common photoreactive moieties used for this purpose. nih.govmdpi.com

The design of an effective azidopurine-based photoaffinity probe is a multi-component undertaking, requiring careful consideration of several key features to ensure successful target identification. nih.govmdpi.comnih.gov An ideal probe incorporates a specificity unit, a photoreactive group, and often a reporter tag for identification and isolation of the labeled biomolecule. nih.govmdpi.com

Key Design Components of Azidopurine Photoaffinity Probes

| Component | Function | Desirable Characteristics |

|---|---|---|

| Specificity Unit | Responsible for the selective, reversible binding to the target protein or biomolecule. nih.gov | High affinity and specificity for the target, minimal perturbation of the parent molecule's binding properties. |

| Photoreactive Group (Aryl Azide) | Upon photoactivation, forms a reactive nitrene intermediate that covalently cross-links to the target. nih.gov | Stability in the dark, activation at wavelengths that minimize damage to biological samples, and efficient cross-linking. nih.govmdpi.com |

| Reporter/Identification Tag | Facilitates the detection, visualization, and purification of the covalently labeled biomolecule. nih.gov | Can be a radioisotope, a fluorescent dye, or an affinity tag like biotin. The choice of tag depends on the downstream analytical method. nih.gov |

| Linker/Spacer | Connects the different components of the probe. | Should be of appropriate length and chemical nature to avoid interfering with the binding of the specificity unit or the reactivity of the photoreactive group. |

The 6-azidopurine core can serve as the photoreactive element and part of the specificity determinant, particularly for proteins that bind purine-like molecules such as kinases, G-proteins, and other nucleotide-binding proteins. For broader applications, the 2-amino group or other positions on the purine (B94841) ring can be modified to attach different pharmacophores, thereby redirecting the probe to other biological targets.

The covalent labeling of biomolecules using azidopurine probes is a multi-step process that begins with incubation of the probe with the biological sample, followed by photo-irradiation to induce cross-linking, and subsequent analysis to identify the labeled species. nih.govnih.gov

The general workflow for photoaffinity labeling experiments is as follows:

Incubation: The azidopurine photoaffinity probe is incubated with the biological sample (e.g., cell lysate, purified protein, or live cells) to allow for binding to its target.

Photoactivation: The sample is irradiated with UV light at a wavelength that specifically activates the aryl azide (B81097) group (typically 254-400 nm), leading to the loss of N₂ and the formation of a highly reactive nitrene intermediate. nih.gov

Covalent Cross-linking: The short-lived nitrene intermediate reacts with nearby amino acid residues within the binding pocket of the target protein, forming a stable covalent bond. nih.gov

Sample Processing: Following photolabeling, the sample is processed for analysis. This may involve cell lysis (if performed on live cells), protein denaturation, and separation by gel electrophoresis. nih.gov

Detection and Identification: The covalently labeled proteins are detected and identified using methods compatible with the reporter tag incorporated into the probe.

If the probe includes a "clickable" handle, such as an alkyne, the reporter tag can be attached post-labeling via click chemistry. nih.gov This two-step approach offers greater flexibility in probe design and can reduce potential steric hindrance from a bulky reporter tag during the initial binding event. nih.gov

A variety of spectroscopic and analytical techniques are employed to characterize the photolabeled biomolecules and pinpoint the site of covalent attachment.

Common Analytical Techniques for Characterizing Photolabeled Biomolecules

| Technique | Purpose | Information Obtained |

|---|---|---|

| SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | To separate proteins based on their molecular weight. nih.gov | Visualization of labeled proteins, often detected by autoradiography (for radiolabeled probes) or fluorescence scanning (for fluorescently tagged probes). nih.gov |

| Western Blotting | To detect specific proteins from a complex mixture using antibodies. | Confirmation of the identity of the labeled protein if a candidate target is known. |

| Mass Spectrometry (MS) | To identify the labeled protein and map the precise site of modification. | The labeled protein is typically excised from a gel, digested into smaller peptides, and analyzed by MS/MS to identify the protein and the modified peptide fragment. |

| Fluorescence Spectroscopy | To characterize the photophysical properties of fluorescently labeled biomolecules. | Can be used to confirm labeling and, in some cases, to study conformational changes in the labeled protein. |

| HPLC (High-Performance Liquid Chromatography) | To purify labeled proteins or peptides prior to further analysis. | Separation of complex mixtures to isolate the species of interest. |

The combination of these techniques provides a comprehensive picture of the interaction between the azidopurine probe and its biological target, ultimately leading to the identification of novel ligand-protein interactions.

Click Chemistry Applications in Bioconjugation and Probe Development

The azide group of this compound is also a key functional handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.netacs.org These reactions are highly efficient, specific, and bioorthogonal, meaning they proceed with high yield in complex biological environments without interfering with native biochemical processes. nih.govresearchgate.netmedscidiscovery.com This has made azidopurines valuable building blocks for creating a wide array of molecular probes and bioconjugates.

The conjugation of fluorescent dyes to this compound or its derivatives via click chemistry allows for the creation of probes for cellular imaging. mtak.hunih.govacs.orgnih.govjohnshopkins.edu These fluorescent conjugates can be used to visualize the localization and dynamics of their target biomolecules within living cells.

The synthesis typically involves reacting an alkyne-modified fluorophore with the azidopurine. The resulting triazole linkage is highly stable, ensuring that the fluorescent tag remains attached to the purine scaffold. A wide variety of fluorophores with different spectral properties can be used, enabling multicolor imaging experiments.

Examples of Fluorophores Used in Click Chemistry Conjugation

| Fluorophore Class | Excitation Range (nm) | Emission Range (nm) | Key Features |

|---|---|---|---|

| Coumarins | 350-450 | 430-500 | Environmentally sensitive, useful for sensing applications. |

| Fluoresceins/Rhodamines | 480-580 | 510-600 | High quantum yields, widely used in fluorescence microscopy. acs.org |

| Cyanine Dyes (e.g., Cy3, Cy5) | 550-650 | 570-670 | Bright and photostable, suitable for single-molecule studies. |

The choice of fluorophore depends on the specific application, including the instrumentation available and the potential for autofluorescence in the biological sample. The resulting fluorescent azidopurine conjugates can be used in techniques such as confocal microscopy and flow cytometry to study cellular processes. nih.gov

Incorporating this compound into nucleosides and, subsequently, into oligonucleotides opens up numerous possibilities for biochemical and biophysical studies of nucleic acids. nih.govtandfonline.commdpi.comnih.govresearchgate.netmdpi.com These modified oligonucleotides can be used to probe DNA-protein and RNA-protein interactions, as well as to develop diagnostic and therapeutic agents.

The synthesis of azidopurine-modified nucleosides can be achieved through various chemical routes, including the conversion of precursor nucleosides. tandfonline.comnih.gov Once synthesized, the modified nucleoside phosphoramidites can be incorporated into oligonucleotides at specific positions using standard automated solid-phase DNA/RNA synthesis.

The azide group within the oligonucleotide can then be used as a handle for post-synthetic modification via click chemistry. This allows for the attachment of a wide range of functionalities, including:

Fluorophores: For studying nucleic acid structure, dynamics, and localization.

Biotin: For affinity purification of nucleic acid-binding proteins or for immobilization on surfaces.

Peptides: To create nucleic acid-peptide conjugates for studying interactions or for targeted delivery.

Cross-linking agents: To map the interactions of the oligonucleotide with other molecules.

The ability to introduce specific modifications at defined positions within an oligonucleotide is a powerful tool for elucidating the complex roles of nucleic acids in biological systems.

Molecular Recognition Studies of Azidopurine Analogs with Biomolecules

Understanding how modified purines, such as this compound, are recognized by and interact with biomolecules is fundamental to their application as molecular probes and their potential as therapeutic agents. Advanced spectroscopic and structural techniques are employed to dissect these interactions at the molecular level.

Investigation of Purine-Purine Base Pairing and Non-Canonical Interactions with Modified Purines

The introduction of an azido group at the C6 position of a purine ring can significantly alter its hydrogen bonding capabilities and steric profile, leading to non-canonical base pairing interactions. While standard Watson-Crick base pairing involves a purine and a pyrimidine (B1678525), modified purines can engage in purine-purine pairing or other unusual arrangements. These non-canonical interactions are crucial in various biological contexts, including the structure and function of RNA and the recognition of DNA by proteins.

The thermodynamic stability of duplexes containing modified purines is a key parameter in these investigations. The presence of a bulky and electron-withdrawing azido group can destabilize standard base pairing while potentially favoring alternative conformations. The impact of such modifications on duplex stability can be quantified by measuring changes in melting temperature (Tm) and thermodynamic parameters (ΔG°, ΔH°, ΔS°).

Elucidation of Binding Sites and Interactions via Advanced Spectroscopic Methods (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structures and dynamics of biomolecular complexes in solution. In the context of azidopurine analogs, NMR can provide detailed information about their binding to proteins and nucleic acids at atomic resolution.

Protein-observed NMR experiments, such as 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are used to monitor changes in the chemical environment of backbone amide protons of a protein upon ligand binding. Significant chemical shift perturbations (CSPs) of specific amino acid residues indicate their involvement in the binding interface. By mapping these CSPs onto the protein's structure, the binding site of the azidopurine analog can be determined.

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly useful for studying weak interactions and for screening compound libraries. These methods identify which parts of the small molecule are in close proximity to the protein surface, providing valuable information about the binding epitope.

Table 2: NMR Techniques for Studying Azidopurine-Biomolecule Interactions

| NMR Technique | Information Provided | Typical Application |

| 2D 1H-15N HSQC | Identifies amino acid residues at the protein-ligand interface. | Mapping the binding site of an azidopurine on a protein. |

| Saturation Transfer Difference (STD) NMR | Identifies the binding epitope of the ligand. | Determining which functional groups of the azidopurine are involved in binding. |

| WaterLOGSY | Confirms binding and provides information on the ligand's interaction with water at the binding site. | Validating weak binding events and characterizing the binding interface. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Provides distance constraints between protons in the ligand and the protein. | Determining the 3D structure of the azidopurine-protein complex. |

Role as Probes for Enzyme Function and Receptor Interactions in Mechanistic Research

Azidopurine analogs, particularly in their nucleoside or nucleotide forms, serve as valuable probes for investigating the function of enzymes and receptors that recognize purines. 8-azidopurine nucleotides, for instance, have been successfully used as photoaffinity labels to identify and characterize nucleotide-binding sites in a variety of proteins, including kinases, ATPases, and G-proteins. mdpi.com These analogs often mimic the natural substrates or ligands, allowing them to bind to the active or allosteric sites. mdpi.com

Upon photoactivation, the azido group forms a covalent bond with the protein, enabling the identification of the binding pocket and the specific amino acid residues involved in the interaction. This information is critical for understanding the mechanism of action of the enzyme or receptor and for the rational design of inhibitors or modulators.

The use of radioactively labeled azidopurine nucleotides, for example with ³²P, allows for sensitive detection and quantification of covalent labeling. By comparing the labeling patterns in the presence and absence of competing natural ligands, the specificity of the interaction can be confirmed. Furthermore, the difference in labeling between γ-³²P and α-³²P labeled 8-azidopurine triphosphates can be used to study in situ nucleotide hydrolysis by enzymes. mdpi.com

Generation and Study of Nitrogen-Centered Radicals from Azidonucleosides in Model Chemical Systems

The azido group of azidonucleosides can serve as a precursor for the generation of highly reactive nitrogen-centered radicals (NCRs). mdpi.com The study of these radicals provides insights into their chemical properties and their potential roles in biological processes, including enzymatic reactions and DNA damage.

NCRs can be generated from azidonucleosides through various methods, including photolysis and dissociative electron attachment. mdpi.com For instance, upon exposure to radiation, azidonucleosides can capture prehydrated or aqueous electrons, leading to the formation of an initial radical anion that subsequently dissociates to produce a nitrogen-centered radical and a nitrogen molecule. mdpi.com

The type of NCR generated depends on the position of the azido group on the purine ring. Different isomers will produce distinct radical species, such as aminyl (R₂N•) or iminyl (R=N•) radicals. mdpi.com Electron Spin Resonance (ESR) spectroscopy is a key technique for the detection and characterization of these radical intermediates. The hyperfine coupling constants obtained from ESR spectra provide information about the electronic structure and geometry of the radical.

The subsequent reactions of these nitrogen-centered radicals are of significant interest. They can undergo intramolecular cyclizations, hydrogen atom abstraction, or additions to other molecules. Understanding the reactivity of these species is crucial for elucidating the mechanisms of action of certain azidonucleoside-based drugs and for designing new synthetic methodologies.

Table 3: Common Nitrogen-Centered Radicals Generated from Azidonucleosides

| Radical Type | General Structure | Precursor | Method of Generation |

| Aminyl Radical | R₂N• | Azidonucleoside | Dissociative electron attachment, Photolysis |

| Iminyl Radical | R=N• | Azidonucleoside | Dissociative electron attachment |

| Amidyl Radical | R-CO-N(•)-R' | N-Acyl azidonucleoside | Photolysis |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Complex Azidopurine Architectures

The synthesis of increasingly complex molecules based on the 6-azido-7H-purin-2-amine core is a primary focus of ongoing research. While traditional methods have been established, the development of more efficient and versatile synthetic strategies is crucial for accessing novel chemical space.

Recent efforts have been directed towards the regioselective C-H functionalization of purines, which offers a more direct and atom-economical approach to synthesis. thieme.de This strategy avoids the need for pre-functionalized starting materials, streamlining the synthetic process. Additionally, transition-metal-catalyzed cross-coupling reactions of halopurines are being extensively explored to introduce a wide range of substituents onto the purine (B94841) ring. thieme.de

A significant area of development involves the use of 1,2,3-triazoles as leaving groups in purine chemistry. lza.lv This methodology has enabled the formation of new carbon-nitrogen, carbon-sulfur, carbon-carbon, carbon-oxygen, and carbon-phosphorus bonds, expanding the toolkit for purine modification. lza.lv The synthesis of C-6 azidopurine nucleosides has been achieved through the displacement of a benzotriazol-1-yl group with an azide (B81097) anion. acs.org

Looking ahead, the development of one-pot procedures for the selective functionalization of the purine core holds significant promise. lza.lv These methods could "reverse" the traditional substitution patterns of purines, allowing for the formation of C-N and C-S bonds in a controlled manner. lza.lv

Exploration of New Reactivity Modes for the Azido (B1232118) Functionality in Purines

The azide group is a versatile functional handle, and researchers are continuously exploring its reactivity beyond well-established transformations like "click chemistry." The photochemical properties of azidopurines are a particularly active area of investigation.

Studies on the photochemistry of 2-amino-6-azidopurine ribonucleosides have revealed that their reactivity is distinct from that of 6-azidopurine. rsc.orgnih.gov Near UV irradiation in the presence of oxygen leads to the formation of the corresponding 6-nitro derivative, while anaerobic conditions favor photoreduction to the diamino-purine. rsc.orgnih.gov This difference in reactivity is attributed to the influence of the 2-amino group on the electronic properties of the intermediate nitrene species. rsc.orgnih.gov

The azide-tetrazole equilibrium is another key aspect of azidopurine chemistry. acs.orgnih.gov The position of this equilibrium is influenced by factors such as solvent polarity and the presence of electron-donating or electron-withdrawing groups on the purine ring. acs.orgresearchgate.netsci-hub.se This equilibrium can be harnessed to control the reactivity of the molecule, as the depletion of the azido form in a reaction can drive the equilibrium towards the azide, leading to complete consumption of both isomers. acs.org

Future research will likely focus on further elucidating the factors that control the azide-tetrazole equilibrium and leveraging this understanding to develop novel, selective transformations. The exploration of new catalytic systems to modulate the reactivity of the azido group also remains a promising avenue.

Advanced Computational Modeling for Predictive Azidopurine Chemistry and Interactions

Computational methods are becoming increasingly vital for understanding the structure, reactivity, and biological interactions of azidopurines. scilit.com Density Functional Theory (DFT) calculations are widely used to investigate the electronic properties and reaction energetics of these molecules.

DFT studies have been employed to understand the azide-tetrazole equilibrium in substituted azidothiazole and azidopurine systems. researchgate.netsci-hub.se These calculations have shown that the equilibrium is solvent-dependent and that the stability of the tautomers is influenced by the electronic nature of the substituents. researchgate.netsci-hub.se DFT has also been used to calculate the energetics of the 6-nitreno moiety formed during the photolysis of 2-amino-6-azidopurine, providing insights into the reaction pathways. rsc.orgnih.gov

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of azidopurines and their interactions with biological macromolecules. nih.govgithub.ionih.govmdpi.com These simulations can provide a structural basis for experimentally observed phenomena, such as the nucleotide preferences for DNA cross-linking agents. nih.gov

The integration of machine learning with these computational models holds immense potential for the future. Such approaches could lead to more accurate predictions of reactivity, biological activity, and potential off-target effects, thereby accelerating the design of new azidopurine-based compounds.

Integration of this compound into Multifunctional Chemical Biology Tools

The unique properties of this compound and its derivatives make them valuable building blocks for creating sophisticated tools for chemical biology. The azido group serves as a versatile handle for "click" chemistry, enabling the attachment of reporter molecules like fluorophores or biotin. thieme.dejenabioscience.comjenabioscience.com

Azidopurine analogs have been successfully used as photoaffinity probes to study nucleotide-binding sites in proteins. nih.gov These probes can be used to isolate and identify active site peptides, determine the location of binding sites, and study the regulation of biochemical processes. nih.gov

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful technique for labeling biomolecules in living cells. nih.govfiu.edufiu.eduacs.org 2- and 8-azidopurine nucleosides have been shown to react efficiently with cyclooctynes to form fluorescent triazole products, enabling direct imaging in cancer cells without the need for external fluorophores. nih.govacs.org This "light-up" fluorescence is a significant advantage for cellular imaging applications. acs.org

Future developments in this area will likely focus on creating more advanced and multifunctional probes. This could involve combining the photoaffinity labeling capabilities of azidopurines with the bioorthogonal reactivity of the azide group to create tools for spatiotemporal control over protein labeling and imaging. The development of azidopurine-based probes with improved photophysical properties, such as longer emission wavelengths and higher quantum yields, is also an important goal.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-azido-7H-purin-2-amine, and how can reaction conditions be optimized to preserve azide stability?

- Methodological Answer : The synthesis of azido-purine derivatives often involves nucleophilic substitution or azide transfer reactions. For example, Scheme 5 in describes the use of 2-amino-6-chloropurine with azide sources under controlled conditions (e.g., TMSOTf in acetonitrile at 85°C). To optimize azide stability, inert atmospheres (N₂/Ar) and low-light conditions are critical to prevent degradation. Reaction progress should be monitored via TLC or HPLC, with final characterization using HRMS (as in ) to confirm azide incorporation .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data (e.g., NMR, HRMS) be interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The azido group (N₃) causes deshielding of adjacent protons; compare shifts with non-azido analogs (e.g., 6-chloro-7H-purin-2-amine in ).

- HRMS : Look for [M+H]⁺ peaks matching the molecular formula (e.g., m/z 691.2562 in ).

- FT-IR : Confirm the azide stretch (~2100 cm⁻¹). Structural validation via InChIKey (e.g., MYRDTAUFFBYTHA-UHFFFAOYSA-N in ) ensures consistency with reference databases .

Q. How does the azido group affect solubility and purification compared to non-azido purine analogs?

- Methodological Answer : The azido group increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO). However, it complicates purification due to potential reactivity during chromatography. Use silica gel with neutral pH and avoid prolonged exposure to UV light. Compare with 6-chloro analogs ( ), which exhibit lower polarity and greater stability under standard conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the azido group in this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model azide decomposition pathways (e.g., Staudinger reaction or cycloadditions). Use software like Gaussian or ORCA to calculate activation energies for azide reduction or click chemistry. Input structural parameters from InChIKey (e.g., GFFGJBXGBJISGV-UHFFFAOYSA-O in ) to validate bond lengths and charge distribution. Experimental validation via kinetic studies under controlled pH/temperature is recommended .

Q. What strategies resolve contradictions in reported stability data for this compound under acidic vs. basic conditions?

- Methodological Answer : Contradictions may arise from solvent interactions or trace metal catalysts. Perform controlled stability assays using buffered solutions (pH 1–14) with LC-MS monitoring. For meta-analysis, apply criteria from : (1) Assess experimental variables (e.g., temperature, ionic strength), (2) Use statistical tools (e.g., ANOVA) to identify outliers, and (3) Validate findings with independent replication .

Q. What are the mechanistic implications of the azido group’s spatial orientation for click chemistry applications?

- Methodological Answer : The azido group’s position on the purine ring (C6) influences steric accessibility in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Use X-ray crystallography (e.g., SHELX refinement in ) to determine the 3D conformation. If crystals are unavailable, employ molecular docking simulations (e.g., AutoDock) to predict binding affinities with alkyne partners. Experimental validation via kinetic profiling (e.g., stopped-flow spectroscopy) quantifies reaction rates .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the biological activity of this compound while mitigating cytotoxicity?

- Methodological Answer :

- In vitro assays : Use cell lines (e.g., HEK293) with MTT/WST-1 viability assays. Include controls with non-azido analogs (e.g., 7-methyl-7H-purin-6-amine in ) to isolate azide-specific effects.

- Click chemistry tagging : Conjugate the azide to fluorescent alkynes (e.g., BODIPY) for cellular uptake studies via confocal microscopy.

- Dose-response curves : Fit data to Hill equations to determine IC₅₀ values. Reference Safety Data Sheets (e.g., ) for handling guidelines .

Q. What interdisciplinary approaches integrate this compound into materials science or drug delivery systems?

- Methodological Answer :

- Polymer conjugation : Use CuAAC to graft azido-purines onto alkyne-functionalized polymers (e.g., PEG). Characterize via GPC and DSC.

- Nanoparticle functionalization : Attach azides to gold nanoparticles (AuNPs) for targeted drug delivery. Validate binding via TEM and UV-Vis spectroscopy (localized surface plasmon resonance shifts).

- Biological evaluation : Test cytotoxicity and release kinetics in simulated physiological conditions (e.g., PBS at 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.